5-Chloro-Vortioxetine Hydrobromide
Description
5-Chloro-Vortioxetine Hydrobromide is a derivative of vortioxetine, a multimodal antidepressant approved for major depressive disorder (MDD). While vortioxetine itself acts as a serotonin (5-HT) modulator—targeting 5-HT3, 5-HT1A, and 5-HT7 receptors—the 5-chloro substitution introduces a halogen atom at the fifth position of its aromatic system. This modification is hypothesized to enhance receptor binding affinity or metabolic stability compared to the parent compound . The hydrobromide salt form improves solubility and bioavailability, critical for therapeutic efficacy .
Properties
Molecular Formula |
C₁₈H₂₂BrClN₂S |
|---|---|
Molecular Weight |
413.8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Vortioxetine Hydrobromide (Parent Compound)
- Structure : Vortioxetine Hydrobromide (CAS# 960203-27-4) consists of a piperazine ring linked to a thioaryl group. The absence of a chlorine atom distinguishes it from its 5-chloro derivative.
- Pharmacology : Approved for MDD, vortioxetine enhances serotonergic neurotransmission via 5-HT reuptake inhibition and receptor modulation. Its safety profile includes risks of respiratory and dermal irritation .
- Physicochemical Properties :
- Molecular Weight (HBr salt): ~377.35 g/mol (calculated from base + HBr).
- Applications: Clinically used as an antidepressant.
However, this may also alter metabolic pathways, increasing the risk of toxicity .
Para-Vortioxetine Hydrobromide
- Structure : Features a para-substituted 2,4-dimethylphenylthio group instead of the chlorine atom in 5-chloro-vortioxetine .
- Applications : Primarily used as an analytical reference standard for method validation and ANDA submissions .
- Key Differences :
- The para-thioaryl group may reduce receptor specificity compared to the chloro-substituted variant.
- Structural isomerism impacts molecular geometry, affecting binding to serotonin receptors.
5-Chloro-Vortioxetine Hydrochloride
- Structure : Similar to the hydrobromide derivative but with a chloride counterion.
- Physicochemical Properties :
- Key Differences :
Galanthamine Hydrobromide
- Structure : An Amaryllidaceae alkaloid with a tertiary amine structure, unrelated to vortioxetine’s piperazine-thioaryl scaffold .
- Pharmacology : Acetylcholinesterase inhibitor used in Alzheimer’s disease.
- Relevance : Highlights the therapeutic versatility of hydrobromide salts in CNS disorders, though mechanisms differ entirely .
Data Table: Comparative Overview
| Compound | Molecular Weight (g/mol) | Substituent/Modification | Salt Form | Primary Application |
|---|---|---|---|---|
| 5-Chloro-Vortioxetine HBr | ~377.35* | Chlorine at position 5 | Hydrobromide | Research (potential MDD use) |
| Vortioxetine HBr | ~377.35* | None (parent structure) | Hydrobromide | Approved antidepressant |
| Para-Vortioxetine HBr | N/A | 2,4-Dimethylphenylthio (para) | Hydrobromide | Analytical standard |
| 5-Chloro-Vortioxetine HCl | 332.90 | Chlorine at position 5 | Hydrochloride | Research |
| Galanthamine HBr | 368.27 | Tertiary amine alkaloid | Hydrobromide | Alzheimer’s therapy |
*Calculated based on vortioxetine base (296.44 g/mol) + HBr (80.91 g/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
